N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The structure of this compound consists of a triazole ring attached to a propanamide group, with a propyl substituent on the nitrogen atom of the triazole ring.
Preparation Methods
The synthesis of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide can be achieved through several synthetic routes. One common method involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The reaction conditions typically involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of bioactive triazole-fused heterocycles . In biology and medicine, it has been studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . Additionally, it has applications in the development of antiviral, antibacterial, and anticancer agents . In the industry, it may be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes, such as kinases, by binding to their active sites and preventing substrate binding . This inhibition can lead to the disruption of cellular processes and ultimately result in the desired pharmacological effects, such as antiviral or anticancer activity.
Comparison with Similar Compounds
N-Propyl-3-(1H-1,2,4-triazol-5-yl)propanamide can be compared with other similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their derivatives . These compounds share a similar triazole core structure but differ in their substituents, which can affect their pharmacological properties and applications. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-propyl-3-(1H-1,2,4-triazol-5-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-2-5-9-8(13)4-3-7-10-6-11-12-7/h6H,2-5H2,1H3,(H,9,13)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPLPJIFUPQABZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.